Pipamperone

Receptor binding D4 selectivity Antipsychotic profiling

Pipamperone (CAS 1893-33-0) is a butyrophenone derivative with a unique pharmacological profile: high-affinity antagonism at 5-HT2A (pKi=8.2) and D4 (pKi=8.0) receptors, and low-affinity at D2 (pKi=6.7). This 15-fold D4 selectivity contrasts sharply with haloperidol, enabling atypical antipsychotic research and low-EPS liability studies. Procure for preclinical investigation of augmented antidepressant response or selective receptor dissection.

Molecular Formula C21H30FN3O2
Molecular Weight 375.5 g/mol
CAS No. 1893-33-0
Cat. No. B156139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipamperone
CAS1893-33-0
Synonyms1'-(3-(4-fluorobenzoyl)propyl)-(1,4'-bipiperidine) -4'-carboxamide
Dipiperon
Pipamperon-neuraxpharm
pipamperone
pipamperone dihydrochloride
R 3345
Molecular FormulaC21H30FN3O2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N
InChIInChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27)
InChIKeyAXKPFOAXAHJUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in methanol

Structure & Identifiers


Interactive Chemical Structure Model





Pipamperone (CAS 1893-33-0) Receptor Binding Profile and Atypical Antipsychotic Forerunner Classification


Pipamperone (CAS 1893-33-0), also known as floropipamide or McN-JR 3345, is a butyrophenone derivative that functions as a high-affinity antagonist of the 5-HT2A receptor (pKi=8.2) and the dopamine D4 receptor (pKi=8.0), while exhibiting low affinity for the dopamine D2 receptor (pKi=6.7) . Discovered at Janssen Pharmaceutica in 1961, pipamperone is recognized as a forerunner of modern atypical antipsychotics due to its pronounced serotonin antagonism [1]. This receptor-binding signature distinguishes pipamperone from conventional D2-centric antipsychotics and underpins its clinical utility in managing agitation, disordered sleep, and psychotic symptoms with a relatively low propensity for extrapyramidal side effects at therapeutic doses.

Pipamperone (CAS 1893-33-0) Receptor Selectivity Prevents Direct Substitution with D2-Preferring or 5-HT2A/D2-Balanced Antipsychotics


Pipamperone's unique receptor-binding architecture—characterized by high affinity for 5-HT2A and D4 receptors combined with two orders of magnitude lower D2 affinity compared to conventional agents—renders it pharmacologically non-interchangeable with other butyrophenones such as haloperidol or with modern atypical antipsychotics like risperidone [1]. Unlike haloperidol, which binds D2 receptors with high affinity and produces a robust blockade of psychomotor agitation at the cost of significant extrapyramidal symptoms, pipamperone exhibits weak dopamine antagonism and prominent serotonin (5-HT2A) antagonism, a profile that more selectively addresses sleep disturbance and negative symptoms [2]. Substituting pipamperone with a generic D2 antagonist or a 5-HT2A/D2-balanced agent would fundamentally alter the ratio of serotonin-to-dopamine receptor blockade, thereby compromising the intended therapeutic effect and altering the side-effect burden, particularly the risk of extrapyramidal symptoms and sedation.

Pipamperone (CAS 1893-33-0) Quantitative Differentiation Evidence Versus Haloperidol, Risperidone, and Citalopram


Pipamperone Exhibits 15-Fold Higher Affinity for D4 Over D2 Receptors, Surpassing Clozapine in D4/D2 Selectivity

Pipamperone demonstrates a 15-fold higher affinity for the dopamine D4 receptor compared to the D2 receptor [1]. In a head-to-head in vitro comparison with reference antipsychotics, pipamperone displayed a higher affinity for D4 than for D2 receptors to a greater degree than clozapine; for most other compounds tested, D4 affinity was only slightly lower than D2 affinity [2]. This pronounced D4 selectivity is a key differentiator from both typical antipsychotics like haloperidol (which lack D4 selectivity) and from atypical agents like risperidone, whose D4 affinity is only slightly lower than its D2 affinity [2].

Receptor binding D4 selectivity Antipsychotic profiling

Pipamperone Exhibits Two Orders of Magnitude Lower D2 Affinity Than Haloperidol and Risperidone in Vitro

In a direct comparative in vitro binding study, pipamperone, along with clozapine and seroquel, showed two orders of magnitude lower affinity for the dopamine D2 receptor compared to reference antipsychotics haloperidol and risperidone [1]. Specifically, haloperidol and risperidone displayed nanomolar affinity for human D2 receptors, whereas pipamperone's D2 affinity (pKi=6.7) is approximately 100-fold lower [1]. This quantitative difference in D2 binding affinity is a primary driver of the distinct clinical and preclinical pharmacological profiles.

D2 antagonism EPS risk Antipsychotic potency

Pipamperone Monotherapy Achieves Delirium Resolution Rate Comparable to Haloperidol and Atypical Antipsychotics

In a preliminary clinical evaluation of delirium management, low-dose pipamperone monotherapy achieved a delirium resolution rate of 70% over a mean of 6.4 (2-20) days [1]. This compares favorably to historical resolution rates of 72% for haloperidol over 5.2 (2-11) days and 67% for atypical antipsychotics (risperidone, olanzapine, quetiapine) over 6.4 (2-20) days [1]. The findings suggest that pipamperone provides a non-inferior alternative to both typical and atypical agents for this indication, with the added benefit of benzodiazepine-sparing effects when used adjunctively [1].

Delirium management Clinical efficacy Benzodiazepine-sparing

Pipamperone Augments Antidepressant Response to Citalopram with Significant MADRS Improvement at Week 1

In an 8-week, double-blind, randomized, placebo-controlled trial in patients with major depressive disorder, the addition of low-dose pipamperone (5 mg twice daily) to citalopram (40 mg once daily) resulted in significantly greater improvement in Montgomery-Asberg Depression Rating Scale (MADRS) scores at week 1 compared to citalopram plus placebo (observed cases p=0.021; last observation carried forward p=0.007) [1]. Mean Clinical Global Impression-Improvement (CGI-I) scores were also significantly improved after 1 week in the PipCit group (p=0.002) [1]. Discontinuation rates in the first 4 weeks were significantly lower with PipCit (4%) compared to citalopram plus placebo (18%, p=0.003) [1].

Major depressive disorder Augmentation therapy 5-HT2A antagonism

Pipamperone Provides Validated Bioequivalence Across Tablet Formulations with Defined PK Parameters

A single-blind, randomized, three-treatment, three-period crossover study in 24 healthy male subjects evaluated the pharmacokinetics of pipamperone from three different tablet formulations (reference product, test product A, and test product B) following a single 120 mg oral dose . The geometric mean Cmax was 266 ng/ml for the reference product and test product A, and 263 ng/ml for test product B . The geometric mean AUC0–∞ was 3107 ng·h/ml for the reference product, 3229 ng·h/ml for test product A, and 3108 ng·h/ml for test product B . Both test products were shown to be bioequivalent to the reference product with respect to all pharmacokinetic variables investigated . A separate population pharmacokinetic study in children and adolescents established an apparent volume of distribution of 416 L/70 kg and apparent clearance of 22.1 L/h/70 kg [1].

Bioequivalence Pharmacokinetics Formulation comparison

Pipamperone Produces Rapid Improvement in Sleep Disturbances and Agitation in Chronic Psychotic Patients

In a double-blind, placebo-controlled trial involving 40 depressive inpatients, pipamperone was compared to placebo for its capacity to relieve sleep disorders [1]. At the end of the 1-week trial, most items relating to sleep disturbances had improved significantly in the 24 patients of the pipamperone group, whereas only a few items showed such a change in the control group [1]. A separate clinical evaluation in chronic psychotic patients found pipamperone to be very rapidly effective in patients with prominent sleep disorders and/or agitation, with significant improvement observed across multiple rating scale items [2]. No pipamperone-related side effects were observed or reported in this study [2].

Sedation Sleep disorders Agitation management

Pipamperone (CAS 1893-33-0) Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Screening of Novel Antipsychotics with Atypical D4-Selective and 5-HT2A-Preferring Profiles

Given pipamperone's 15-fold higher affinity for D4 over D2 receptors and its high affinity for 5-HT2A (pKi=8.2) combined with low D2 affinity (pKi=6.7), this compound serves as an essential positive control and reference standard for in vitro receptor binding panels and in vivo occupancy studies aimed at characterizing new chemical entities with atypical antipsychotic potential [1]. Its unique D4/D2 selectivity ratio surpasses that of clozapine and is distinct from the balanced 5-HT2A/D2 profiles of risperidone and olanzapine, making pipamperone a critical comparator for compounds designed to minimize D2-mediated side effects while retaining serotonergic and D4-mediated efficacy.

Clinical Research on Accelerated Antidepressant Response via 5-HT2A/D4 Antagonist Augmentation

The randomized controlled trial evidence demonstrating that low-dose pipamperone (5 mg twice daily) added to citalopram produces statistically significant improvement in MADRS and CGI-I scores at Week 1 (p=0.021 and p=0.002, respectively) positions pipamperone as a mechanistically distinct augmentation agent for major depressive disorder research [1]. Pipamperone should be prioritized over other 5-HT2A antagonists or atypical antipsychotics in study protocols investigating strategies to accelerate the onset of antidepressant response, as it provides quantified, significant early improvement while maintaining a low discontinuation rate (4% vs 18% for placebo) and a favorable tolerability profile attributable to its low D2 occupancy.

Pediatric and Adolescent Population Pharmacokinetic Modeling and Dose Optimization Studies

The established population pharmacokinetic model for pipamperone in children and adolescents, with defined parameters (apparent volume of distribution 416 L/70 kg, apparent clearance 22.1 L/h/70 kg), enables accurate simulation and dose optimization for pediatric behavioral and psychiatric research [1]. Pipamperone is uniquely suited for pediatric PK/PD investigations because its therapeutic reference ranges in children (lower than the adult range of 100-400 µg/L) have been quantitatively defined, and bodyweight-based dosing (e.g., 0.6 mg/kg twice daily) has been proposed to achieve concentrations observed in responders. This contrasts with many antipsychotics for which pediatric PK data are sparse or absent.

Delirium Management Research Requiring a Benzodiazepine-Sparing Alternative to Haloperidol and Atypical Antipsychotics

In clinical research settings investigating delirium management protocols, pipamperone monotherapy offers a quantitatively comparable resolution rate (70%) to both haloperidol (72%) and atypical antipsychotics (67%), with a comparable mean time to resolution (6.4 days) [1]. Pipamperone should be selected over haloperidol in studies where minimizing D2 blockade and extrapyramidal risk is a priority, and over atypical antipsychotics in studies seeking to avoid metabolic side effects, all while preserving the benzodiazepine-sparing effect observed when used adjunctively [1]. This evidence supports pipamperone's inclusion in comparative effectiveness trials and treatment algorithms for delirium.

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